Naloxone-Insensitive Antidiarrheal Activity: Direct Head-to-Head Comparison with Codeine Phosphate in Castor Oil-Induced Diarrhea
Rolgamidine's antidiarrheal efficacy is not blocked by the opioid antagonist naloxone, establishing a non-opioid mechanism clearly distinct from opioid-based standard-of-care agents. In a direct head-to-head test, rolgamidine (30 mg/kg p.o.) retained 100% inhibition of fecal output (0–2 h) and 75% inhibition (0–6 h) in the presence of naloxone (5 mg/kg s.c.), whereas codeine phosphate (30 mg/kg p.o.) under identical conditions saw its efficacy collapse from 90% to 22% (0–2 h) and from 54% to 29% (0–6 h) [1]. This naloxone insensitivity is a critical differentiator from opioid antidiarrheals such as loperamide and diphenoxylate, which signal through μ-opioid receptors and are subject to opioid antagonism.
| Evidence Dimension | Inhibition of castor oil-induced fecal output with and without naloxone co-administration |
|---|---|
| Target Compound Data | Rolgamidine 30 mg/kg p.o.: 0–2 h = 100% inhibition (P<0.01); 0–6 h = 82% inhibition (P<0.01). Rolgamidine 30 mg/kg + naloxone 5 mg/kg s.c.: 0–2 h = 100% inhibition; 0–6 h = 75% inhibition |
| Comparator Or Baseline | Codeine phosphate 30 mg/kg p.o.: 0–2 h = 90% inhibition; 0–6 h = 54% inhibition. Codeine phosphate + naloxone: 0–2 h = 22% inhibition (N.S.); 0–6 h = 29% inhibition (P<0.05) |
| Quantified Difference | Rolgamidine efficacy reduction upon naloxone challenge: 0% (0–2 h), 8.5% (0–6 h). Codeine phosphate efficacy reduction: 75.6% (0–2 h), 46.3% (0–6 h) |
| Conditions | Male Sprague-Dawley rats (~150 g), fasted overnight, castor oil 1.0 mL p.o. to induce diarrhea, naloxone 5 mg/kg s.c. administered 30 min after test drug, fecal output measured over 6 h. Control + naloxone: -6% (0–2 h, N.S.), -11% (0–6 h, N.S.). (Patent US4443467, 1984) |
Why This Matters
Procurement of rolgamidine rather than loperamide or codeine is essential when the experimental objective requires an antidiarrheal agent whose efficacy is independent of opioid receptor signaling, avoiding confounding by naloxone-sensitive pathways or opioid-related side-effect liabilities.
- [1] US Patent 4,443,467. Antidiarrhoeal agents. Filed May 8, 1981, issued April 17, 1984. Inventors: Adelstein GW, Yen CH. Assignee: G.D. Searle & Co. (Naloxone challenge data: Table, columns 9–10). View Source
